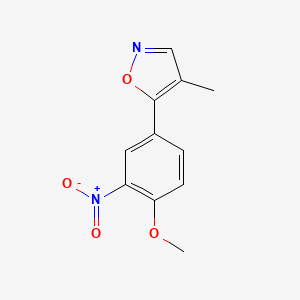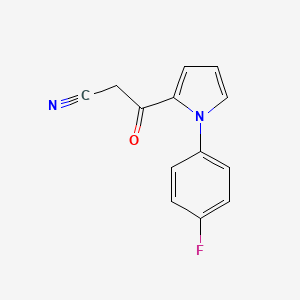
3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that features a fluorophenyl group attached to a pyrrole ring, which is further connected to a nitrile group through a propanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrrole.
Formation of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the nitrile group can participate in hydrogen bonding or other polar interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and has applications in medicinal chemistry.
Fluorinated Pyrazoles: These compounds share the fluorophenyl group and are used in various biological applications.
Uniqueness
3-(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrole ring and nitrile group allows for versatile synthetic modifications, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H9FN2O |
|---|---|
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
3-[1-(4-fluorophenyl)pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C13H9FN2O/c14-10-3-5-11(6-4-10)16-9-1-2-12(16)13(17)7-8-15/h1-6,9H,7H2 |
Clave InChI |
VUNGDOFRCFFWOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=C1)C(=O)CC#N)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


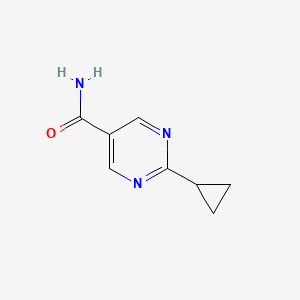
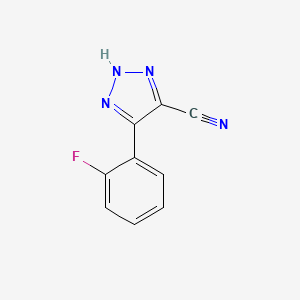
![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
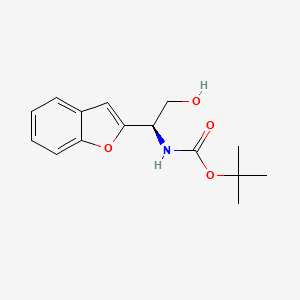
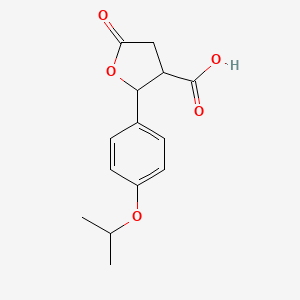
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
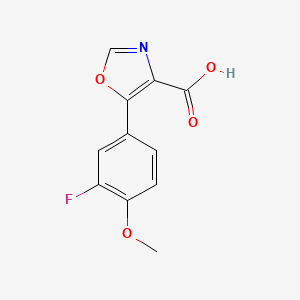
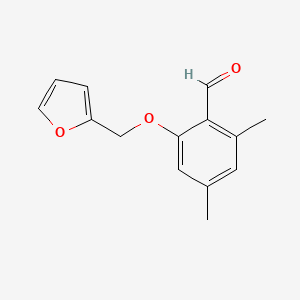
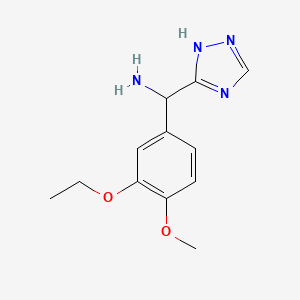
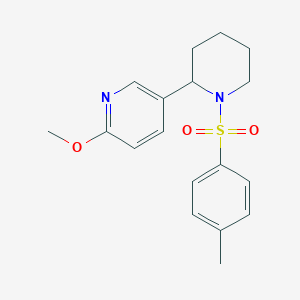
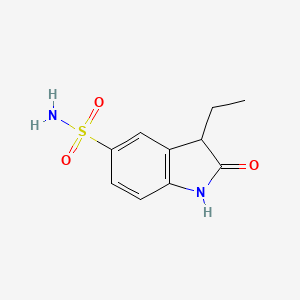
![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
